N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
説明
特性
IUPAC Name |
N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-3-6-14(7-4-12)20(28)26-25-18-16-10-24-27(19(16)23-11-22-18)17-9-15(21)8-5-13(17)2/h3-11H,1-2H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBLWRTXWJDJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the condensation of this core with 4-methylbenzohydrazide under acidic conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反応の分析
N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学的研究の応用
N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: The compound is studied for its interactions with various enzymes and receptors, providing insights into its mechanism of action.
Medicine: Due to its anticancer properties, it is investigated as a potential chemotherapeutic agent.
作用機序
The mechanism of action of N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound disrupts the cell cycle, leading to apoptosis in cancer cells. This selective inhibition makes it a valuable candidate for targeted cancer therapy .
類似化合物との比較
N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different molecular targets.
Thioglycoside derivatives: These compounds also show significant anticancer activity but differ in their chemical structure and mechanism of action.
The uniqueness of N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide lies in its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
生物活性
N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is C20H17ClN6O, with a molecular weight of approximately 392.8 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which contributes to its biological activity by interacting with various molecular targets.
Research indicates that compounds similar to N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors. Notably, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 and HCT-116 with IC50 values in the nanomolar range .
Anticancer Activity
N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide has demonstrated potential anticancer properties. In studies involving various cancer cell lines, it has been shown to inhibit cell proliferation effectively. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | < 0.1 | CDK inhibition |
| HCT-116 | < 0.2 | Apoptosis induction |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Similar pyrazolo derivatives have been shown to inhibit nuclear factor κB (NF-κB) transcriptional activity, which plays a critical role in inflammatory responses. Compounds from this class have been screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activity in human monocytic cells .
Case Studies and Research Findings
- Inhibition of Cancer Cell Growth : A study demonstrated that N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide significantly inhibited the growth of MCF-7 and HCT-116 cells with IC50 values < 0.2 µM. The mechanism was attributed to the inhibition of CDK activity .
- Anti-inflammatory Effects : Another study evaluated the compound's ability to modulate inflammatory pathways by assessing its effects on NF-κB/AP-1 reporter activity in THP-1Blue cells. The results indicated that the compound could inhibit NF-κB activation at concentrations below 50 µM .
Q & A
Q. What are the optimal synthetic routes for N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide, and how can purity/yield be improved?
The synthesis involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Core formation : Cyclocondensation of substituted pyrazole precursors with nitriles or amidines under reflux conditions .
- Substituent introduction : Coupling the 5-chloro-2-methylphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Hydrazide linkage : Reaction with 4-methylbenzohydrazide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Optimization strategies : - Use continuous flow reactors for exothermic steps to improve safety and yield .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final product via recrystallization (isopropyl alcohol or acetonitrile) .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- NMR spectroscopy : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core (e.g., 1H NMR: pyrazole protons at δ 8.2–8.5 ppm; pyrimidine protons at δ 7.9–8.1 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 393.1234 for C20H17ClN6O) .
- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What preliminary biological screening assays are recommended for this compound?
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
- Microbial susceptibility : Broth microdilution assay for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodology :
- Analog synthesis : Modify substituents systematically (e.g., replace 4-methylbenzohydrazide with 4-methoxy or 4-nitro variants) .
- Biological testing : Compare IC50 values across analogs (Table 1).
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to kinase ATP pockets .
Q. Table 1. SAR of Selected Analogs
| Substituent (R) | Anticancer IC50 (μM) | Kinase Inhibition (%) |
|---|---|---|
| 4-CH3 (Parent) | 12.5 ± 1.2 | EGFR: 78% |
| 4-OCH3 | 8.3 ± 0.9 | EGFR: 85% |
| 4-NO2 | 23.7 ± 2.1 | EGFR: 62% |
Q. How can contradictory data in biological activity across studies be resolved?
Case example : Discrepancies in reported IC50 values for anticancer activity may arise from:
Q. What strategies are effective for elucidating the mechanism of action?
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
- Pull-down assays : Use biotinylated derivatives to isolate protein targets followed by LC-MS/MS identification .
- Kinase profiling : Screen against a panel of 468 kinases (e.g., KinomeScan) to identify off-target effects .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
Q. What experimental controls are critical in validating target engagement?
- Negative controls : Use inactive enantiomers or structurally similar inert compounds .
- Positive controls : Include known kinase inhibitors (e.g., gefitinib for EGFR) .
- Genetic validation : siRNA knockdown of putative targets to confirm phenotype rescue .
Methodological Resources
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